molecular formula C21H18ClF2N5S B10792699 1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(4-fluorobenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(4-fluorobenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B10792699
M. Wt: 445.9 g/mol
InChI Key: KPGGMMWEAQLRRP-UHFFFAOYSA-N
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Description

1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(4-fluorobenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a heterocyclic structure known for its biological activity. The presence of chloro, fluoro, and methylthio substituents further enhances its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(4-fluorobenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 4-amino-3-(methylthio)pyrazole and 2,4-dichloropyrimidine.

    Introduction of the chloro and fluoro substituents: These can be introduced through nucleophilic substitution reactions using reagents like 4-fluorobenzyl chloride and 2-chloro-4-fluorobenzyl bromide.

    Final coupling step: The final step involves coupling the intermediate products to form the desired compound, often using palladium-catalyzed cross-coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(4-fluorobenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions, although this is less common.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups in place of the chloro or fluoro substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: As a probe to study the interactions of pyrazolo[3,4-d]pyrimidine derivatives with biological targets.

    Medicine: Potential use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: Applications in the development of new materials or as intermediates in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(4-fluorobenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The presence of chloro, fluoro, and methylthio groups may enhance these interactions by increasing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(4-fluorobenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activity and chemical reactivity

Properties

Molecular Formula

C21H18ClF2N5S

Molecular Weight

445.9 g/mol

IUPAC Name

1-[2-chloro-2-(4-fluorophenyl)ethyl]-N-[(4-fluorophenyl)methyl]-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H18ClF2N5S/c1-30-21-27-19(25-10-13-2-6-15(23)7-3-13)17-11-26-29(20(17)28-21)12-18(22)14-4-8-16(24)9-5-14/h2-9,11,18H,10,12H2,1H3,(H,25,27,28)

InChI Key

KPGGMMWEAQLRRP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C2C=NN(C2=N1)CC(C3=CC=C(C=C3)F)Cl)NCC4=CC=C(C=C4)F

Origin of Product

United States

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